molecular formula C9H6N2O3 B2658760 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid CAS No. 1508822-90-9

6-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B2658760
CAS No.: 1508822-90-9
M. Wt: 190.158
InChI Key: ROCSLKUJNBIKMI-UHFFFAOYSA-N
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Description

6-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 3rd position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid typically involves the hydrolysis of 1,5-naphthyridine-3-carboxylatesOne common method involves the prolonged refluxing of intermediates in concentrated hydrobromic acid, which facilitates the formation of the second pyridine ring and subsequent decarboxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 1,5-naphthyridine, such as ketones, aldehydes, and substituted naphthyridines .

Scientific Research Applications

6-Hydroxy-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and DNA repair mechanisms .

Comparison with Similar Compounds

    1,5-Naphthyridine-3-carboxylic acid: Lacks the hydroxyl group at the 6th position.

    6-Chloro-1,5-naphthyridine-3-carboxylic acid: Contains a chlorine atom instead of a hydroxyl group at the 6th position.

    4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid: Contains chlorine atoms at both the 4th and 6th positions.

Uniqueness: 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-oxo-5H-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSLKUJNBIKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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